N-formyl-3-methyl-N-(2-methylphenyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide
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Overview
Description
The compound is a formamide derivative, which means it contains a formamide group (N-formyl). Formamides are a class of amides that are derived from formic acid . The compound also contains a methyl group attached to the nitrogen of the formamide, indicating that it is a N-methyl formamide . The compound also appears to contain a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) that is substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2-carboxamide structure. Spiro compounds are those that have two (or more) rings that share only one atom . Bicyclo compounds have two rings that share two or more atoms . The numbers in the brackets (2.2.1) give the number of atoms in the rings .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is subjected. Formamides, for example, can undergo hydrolysis to form formic acid and an amine . The spiro and bicyclo structures could potentially undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its components. For example, formamides generally have high boiling points due to their ability to form hydrogen bonds . The presence of the spiro and bicyclo structures could potentially make the compound more rigid .Properties
IUPAC Name |
N-formyl-3-methyl-N-(2-methylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-12-5-3-4-6-16(12)20(11-21)18(22)17-13(2)14-7-8-15(17)19(14)9-10-19/h3-8,11,13-15,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHGUTOHXUAZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=CC(C1C(=O)N(C=O)C3=CC=CC=C3C)C24CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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